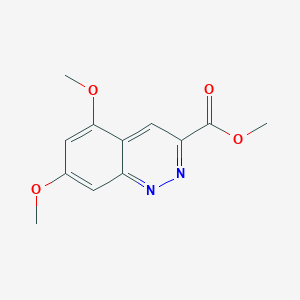

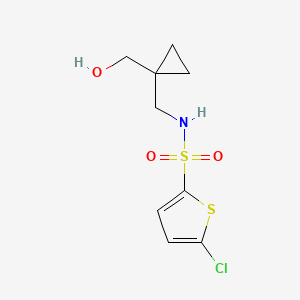

![molecular formula C18H10BrN3OS B2612633 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865181-25-5](/img/structure/B2612633.png)

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The benzo[d]thiazol-2(3H)-one ring, the cyanobenzamide group, and the prop-2-yn-1-yl group could all potentially participate in chemical reactions. For example, the terminal alkynes undergo oxidative alkyne–alkyne coupling under certain conditions .Scientific Research Applications

Photodynamic Therapy Applications

One study discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit high singlet oxygen quantum yields, good fluorescence properties, and appropriate photodegradation quantum yields, making them potentially useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another study focuses on the synthesis of quinazolino-benzothiazoles as fused pharmacophores showing significant anticonvulsant activity without neurotoxicity or hepatotoxicity, highlighting their potential in developing therapeutic agents (Ugale et al., 2012).

Synthetic Methodology

The synthesis of 6-amino-2-bromo-4-hydroxynicotinaldehyde derivatives through acylation and subsequent reactions is discussed, illustrating the compound's role in facilitating the development of novel organic synthetic routes and potentially bioactive molecules (Denisenko et al., 2011).

Anticancer Applications

Research on the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells indicates that thiazolides, including compounds with bromo-thiazolide structures, can induce cell death in colon carcinoma cell lines. This suggests potential therapeutic applications of related compounds in treating colon cancer (Brockmann et al., 2014).

Anion Sensing

Coumarin benzothiazole derivatives have been synthesized and investigated for their photophysical properties and recognition properties for cyanide anions. Such compounds can serve as chemosensors for cyanide anions, indicating their utility in environmental monitoring and analytical chemistry (Wang et al., 2015).

Properties

IUPAC Name |

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrN3OS/c1-2-9-22-15-8-7-14(19)10-16(15)24-18(22)21-17(23)13-5-3-12(11-20)4-6-13/h1,3-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHJPPVNTKRELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

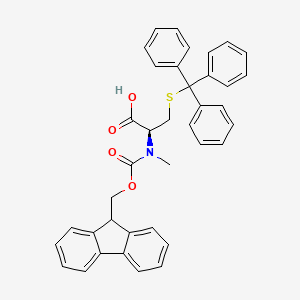

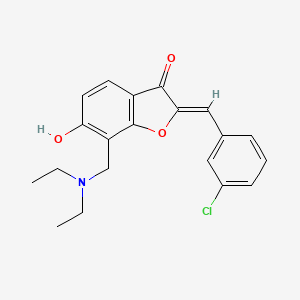

![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide](/img/structure/B2612555.png)

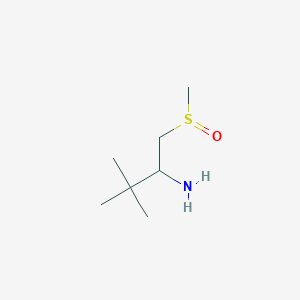

![2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2612560.png)

![(2-(3-fluorophenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2612562.png)

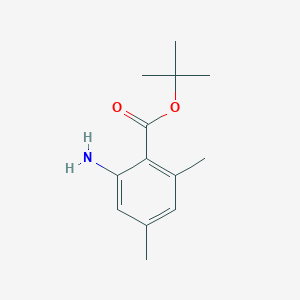

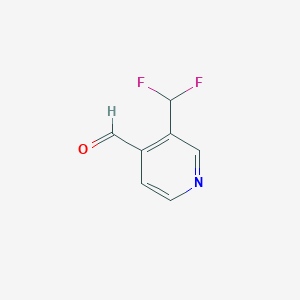

![4-Fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-1-carboxylic acid](/img/structure/B2612569.png)

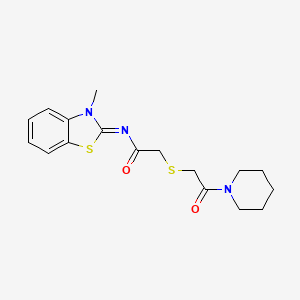

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2612572.png)